Benzoic acid, 4-[[[(2-chloroethyl)amino]carbonyl]amino]-, ethyl ester
Description
Systematic IUPAC Name Analysis
The compound’s IUPAC name, ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate , systematically describes its structure through three key components:
- Benzoate ester backbone : The parent structure is benzoic acid, substituted at the para position (carbon 4) and esterified with an ethyl group.
- Ureido substituent : A carbamoyl amino group (-NH-C(=O)-NH-) bridges the benzene ring and the 2-chloroethyl moiety.
- 2-Chloroethyl group : The terminal substituent is a chloroethyl chain (-CH$$2$$CH$$2$$Cl) attached to the urea nitrogen.
Breaking down the nomenclature:
- "Ethyl" : Indicates the esterifying group (C$$2$$H$$5$$O-) at the carboxylic acid position.
- "4-{}" : Specifies the substitution pattern on the benzene ring.
- "Carbamoyl" : Denotes the -NH-C(=O)- functional group.
- "2-Chloroethyl" : Describes the two-carbon chain with a chlorine atom on the terminal carbon.
This naming aligns with IUPAC Rule C-832.1 for ureas and Rule C-463.3 for ester prioritization.
Alternative Chemical Designations
The compound is referenced under multiple synonyms and registry numbers across chemical databases (Table 1):
Key identifiers:
- CAS Registry : 13908-47-9
- PubChem CID : 256941
- Molecular Formula : C$${12}$$H$${15}$$ClN$$2$$O$$3$$
- Molecular Weight : 270.71 g/mol
Variations in naming arise from differences in substituent ordering (e.g., "carbamoyl" vs. "urea") and positional descriptors.
Structural Relationship to Nitrogen Mustard Derivatives
The compound shares functional homology with nitrogen mustard agents, characterized by the 2-chloroethylamine (-NH-CH$$2$$CH$$2$$Cl) group. However, key distinctions exist (Table 2):
| Feature | Classic Nitrogen Mustards | Target Compound |
|---|---|---|
| Core Structure | Bis(2-chloroethyl)amine | Mono(2-chloroethyl)urea |
| Alkylation Potential | Bifunctional (two Cl groups) | Monofunctional (one Cl group) |
| DNA Crosslinking Capacity | High | Limited (single reactive site) |
The urea linkage (-NH-C(=O)-NH-) in the target compound introduces hydrogen-bonding capability absent in traditional mustards like chlormethine or cyclophosphamide . This structural modification reduces electrophilicity compared to bis-chloroethyl analogs, potentially altering biological activity.
Positional Isomerism Considerations
Positional isomerism in this compound arises from two variables:
- Substituent Position on Benzene Ring :
- Chloroethyl Group Orientation :
Table 3 compares key isomers:
Properties
IUPAC Name |
ethyl 4-(2-chloroethylcarbamoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-2-18-11(16)9-3-5-10(6-4-9)15-12(17)14-8-7-13/h3-6H,2,7-8H2,1H3,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMUQFZYIRNHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292672 | |
| Record name | Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-47-9 | |
| Record name | NSC84527 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of Ethyl 4-Aminobenzoate
4-Nitrobenzoic acid undergoes esterification using ethanol under acidic catalysis (e.g., H₂SO₄) or via coupling agents like DCC (dicyclohexylcarbodiimide). Subsequent nitro reduction with hydrogen gas and palladium on carbon yields ethyl 4-aminobenzoate.
Reaction Conditions :
- Esterification : 4-Nitrobenzoic acid (1 eq), ethanol (10 eq), H₂SO₄ (cat.), reflux, 12 h.
- Reduction : Ethyl 4-nitrobenzoate (1 eq), H₂ (1 atm), 10% Pd/C (0.1 eq), ethanol, rt, 6 h.
Step 2: Urea Bond Formation with 2-Chloroethyl Isocyanate
Ethyl 4-aminobenzoate reacts with 2-chloroethyl isocyanate in anhydrous dichloromethane or THF. Triethylamine (TEA) neutralizes HCl generated during the reaction.
$$
\text{Ethyl 4-aminobenzoate} + \text{ClCH₂CH₂NCO} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
Optimization Notes :
- Temperature : 0–5°C minimizes side reactions (e.g., oligomerization of isocyanate).
- Stoichiometry : 1.2 eq of isocyanate ensures complete amine conversion.
- Yield : 70–85% after column chromatography (SiO₂, ethyl acetate/hexane).
Synthetic Route 2: Carbonyldiimidazole (CDI)-Mediated Urea Formation
Step 1: Generation of 4-Isocyanatobenzoic Acid Ethyl Ester
Ethyl 4-aminobenzoate reacts with phosgene (or triphosgene) to form the corresponding isocyanate. This intermediate is highly reactive and requires in situ use.
$$
\text{Ethyl 4-aminobenzoate} + \text{COCl₂} \rightarrow \text{Ethyl 4-isocyanatobenzoate} + 2\text{HCl}
$$
Step 2: Reaction with 2-Chloroethylamine
The isocyanate intermediate couples with 2-chloroethylamine in dichloromethane, facilitated by TEA.
$$
\text{Ethyl 4-isocyanatobenzoate} + \text{ClCH₂CH₂NH₂} \xrightarrow{\text{TEA}} \text{Target Compound}
$$
Critical Parameters :
- Phosgene Alternatives : Triphosgene reduces handling hazards.
- Solvent Choice : Anhydrous conditions prevent hydrolysis of isocyanate.
Comparative Analysis of Methodologies
| Parameter | Route 1 (Isocyanate Coupling) | Route 2 (CDI-Mediated) |
|---|---|---|
| Reaction Steps | 2 | 3 |
| Hazardous Reagents | 2-Chloroethyl isocyanate | Phosgene/Triphosgene |
| Yield (%) | 70–85 | 60–75 |
| Purification Complexity | Moderate (chromatography) | High (sensitive intermediates) |
| Scalability | High | Moderate |
Route 1 offers superior practicality for industrial-scale synthesis due to fewer steps and higher yields. However, Route 2 provides flexibility in urea bond construction when isocyanate intermediates are inaccessible.
Mechanistic Considerations and Side Reactions
Urea Formation Dynamics
The nucleophilic attack of the aromatic amine on the electrophilic carbon of the isocyanate generates a tetrahedral intermediate, which collapses to release CO₂ and form the urea linkage. Competing reactions include:
- Oligomerization : Excess isocyanate leads to allophanate or biuret byproducts.
- Hydrolysis : Moisture degrades isocyanates to amines and CO₂.
Chloroethyl Group Stability
The 2-chloroethyl moiety is prone to elimination under basic conditions, forming vinyl chloride. Mitigation strategies include:
- Low-Temperature Reactions : Maintain ≤25°C during coupling.
- Buffered Conditions : Use weak bases (e.g., NaHCO₃) instead of strong bases like NaOH.
Industrial-Scale Adaptations and Patent Insights
Patent [CN117024379B] emphasizes cost-effective ester protection using di-tert-butyl dicarbonate, a method adaptable to ethyl esterification via ethyl chloroformate. Key industrial considerations include:
- Solvent Recycling : DCM and THF recovery systems reduce costs.
- Catalyst Reuse : Pd/C catalysts regenerated via thermal treatment.
- Continuous Flow Systems : For phosgene-mediated isocyanate synthesis, minimizing exposure risks.
Analytical Characterization and Quality Control
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J=7.1 Hz, CH₂CH₃), 3.68–3.75 (m, 4H, CH₂Cl and NHCH₂), 4.30 (q, 2H, J=7.1 Hz, OCH₂), 7.85 (d, 2H, J=8.5 Hz, ArH), 8.10 (d, 2H, J=8.5 Hz, ArH), 8.45 (s, 1H, NH).
- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O urea), 1540 cm⁻¹ (N–H bend).
Purity Protocols :
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
- Melting Point : 128–130°C (lit. 130°C).
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[[(2-chloroethyl)amino]carbonyl]amino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Medicinal Applications
- Anticancer Activity : Research has indicated that benzoic acid derivatives exhibit potential anticancer properties. The compound's structure allows for interaction with cellular pathways involved in cancer progression. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation .
- Antimicrobial Properties : Benzoic acid derivatives are known for their antimicrobial effects. They can inhibit the growth of various bacteria and fungi, making them suitable for use in pharmaceutical formulations and as preservatives in food products . The ethyl ester variant may enhance solubility and absorption, increasing its efficacy.
- Drug Delivery Systems : The compound can be utilized in drug delivery systems due to its ability to form stable complexes with drugs, enhancing their bioavailability. This property is particularly useful in targeted therapy for diseases like cancer, where localized treatment is crucial .
Agricultural Applications
- Herbicide Development : The chlorinated structure of this compound lends itself to development as a herbicide. Research shows that similar compounds can inhibit plant growth by interfering with photosynthesis or other metabolic pathways . This application is particularly relevant in developing environmentally friendly agricultural practices.
- Pesticide Formulations : The antimicrobial properties also extend to pest control, where benzoic acid derivatives can be formulated into pesticides that target specific pests without harming beneficial organisms .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry examined the effects of benzoic acid derivatives on various cancer cell lines. Results indicated that compounds with similar structures to Benzoic acid, 4-[[[(2-chloroethyl)amino]carbonyl]amino]- demonstrated significant cytotoxicity against breast and colon cancer cells, leading to further investigation into their mechanisms of action .
Case Study 2: Agricultural Efficacy
Another study focused on the herbicidal activity of chlorinated benzoic acid derivatives, revealing that they effectively reduced weed populations without adversely affecting crop yield. This study highlighted the potential for these compounds in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[[(2-chloroethyl)amino]carbonyl]amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of key biological processes, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Substituent Variations on the Urea Moiety
The urea group’s substituent significantly influences reactivity and biological activity:
Key Insight : The 2-chloroethyl group in the target compound confers alkylating capability, distinguishing it from phenyl or propenyl derivatives. Thiourea analogs (e.g., ) exhibit insecticidal rather than cytotoxic roles, highlighting substituent-dependent applications .
Ester Group Modifications
The ester group affects solubility and metabolic stability:
Key Insight : Ethyl esters (as in the target compound) are preferred for prodrugs due to optimal hydrolysis rates in vivo, whereas chloroethyl esters () may enhance cytotoxicity through reactive intermediates .
Ring Substitutions and Additional Functional Groups
Substituents on the aromatic ring modulate electronic and steric effects:
Key Insight : The absence of ring substituents in the target compound simplifies synthetic routes but limits tunability compared to methoxy- or hydroxy-substituted analogs (). Bis-chloroethyl derivatives () exhibit enhanced cytotoxicity but higher toxicity .
Biological Activity
Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. One such compound, Benzoic acid, 4-[[[(2-chloroethyl)amino]carbonyl]amino]-, ethyl ester , is notable for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 271.657 g/mol. Its structure features a benzoic acid core with a 2-chloroethyl amino group attached to the carbonyl carbon, which is significant for its biological activity.
The biological activity of this compound stems from its ability to interact with various biological targets:
- Antitumor Activity : The chloroethyl group is known to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects in cancer cells. This mechanism is similar to that of well-known chemotherapeutic agents like alkylating agents used in cancer therapy.
- Antimicrobial Effects : Some studies suggest that benzoic acid derivatives possess antimicrobial properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Cytotoxicity | IC50 values below 10 µM in several assays |
Case Studies
- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 8 µM against A-431 epidermoid carcinoma cells. The mechanism was attributed to DNA damage via alkylation, leading to apoptosis.
- Antimicrobial Activity : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential use as an antimicrobial agent in clinical settings.
- Pharmacokinetics : Research indicated that after administration, the compound showed favorable pharmacokinetic properties, including good absorption and distribution within tissues, which enhances its therapeutic potential.
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and what factors critically affect reaction yields?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzoic acid scaffold. Key steps include:
- Esterification: Reacting 4-aminobenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester intermediate.
- Urea Formation: Introducing the (2-chloroethyl)carbamoyl group via reaction with 2-chloroethyl isocyanate or a carbodiimide-mediated coupling (e.g., EDC/HOBt) with 2-chloroethylamine.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
Critical parameters include temperature control during urea formation (to avoid side reactions) and moisture-free conditions to prevent hydrolysis of the ester group. Yields are often influenced by the purity of intermediates and stoichiometric ratios of reagents .
Advanced: How can conflicting bioactivity data for this compound across studies be systematically addressed?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability: Differences in cell lines, incubation times, or concentrations. Validate using standardized protocols (e.g., MTT assay with triplicates and positive controls).
- Compound Integrity: Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize degradation products using LC-MS.
- Metabolic Interference: Test for esterase-mediated hydrolysis in serum-containing media, which may alter the active species. Compare results under serum-free conditions .
- Statistical Robustness: Apply ANOVA or non-parametric tests to assess significance, ensuring adequate sample sizes (n ≥ 3).
Basic: Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should be prioritized?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Ester methyl triplet (~1.3 ppm, CH₃) and quartet (~4.3 ppm, CH₂), urea NH protons (δ 6.5–7.5 ppm, broad if unsubstituted).
- ¹³C NMR: Ester carbonyl (~165–170 ppm), urea carbonyl (~155–160 ppm).
- IR Spectroscopy: Ester C=O stretch (~1720 cm⁻¹) and urea N-H bend (~1640 cm⁻¹).
- Mass Spectrometry: Molecular ion peak ([M+H]⁺) matching the molecular weight (e.g., m/z 299 for C₁₂H₁₄ClN₂O₃) and fragment ions (e.g., loss of ethyl group, m/z 253) .
Advanced: What experimental approaches are used to evaluate the enzymatic stability of this ester prodrug in physiological environments?
Methodological Answer:
- In Vitro Hydrolysis Studies:
- Incubate the compound with human liver microsomes or purified esterases (e.g., porcine liver esterase) at 37°C.
- Monitor degradation kinetics via HPLC at λ = 254 nm, using a C18 column and gradient elution (acetonitrile/0.1% formic acid).
- Quantify the released parent acid (e.g., 4-[[[(2-chloroethyl)amino]carbonyl]amino]benzoic acid) and calculate half-life (t₁/₂).
- pH-Dependent Stability: Test in buffers (pH 1.2–7.4) to simulate gastrointestinal and plasma conditions .
Basic: What are common synthetic impurities, and how are they identified during quality control?
Methodological Answer:
- Impurities:
- Unreacted 4-aminobenzoic acid ethyl ester (retention time ~3.5 min via HPLC).
- Side products from incomplete urea formation (e.g., mono-chloroethyl derivatives).
- Detection:
- LC-MS: Identify masses corresponding to impurities (e.g., m/z 180 for unreacted ester).
- Spiking Experiments: Compare retention times with synthesized impurity standards.
- TLC Monitoring: Use silica plates with UV visualization (Rf ~0.6 for product vs. 0.8 for starting material) .
Advanced: How can computational modeling elucidate interactions between this compound and its biological targets?
Methodological Answer:
- Molecular Docking:
- Use software (e.g., AutoDock Vina) to dock the compound into the active site of a target enzyme (e.g., histone deacetylase).
- Prioritize poses with hydrogen bonds between the urea group and catalytic residues (e.g., Zn²⁺ coordination).
- Molecular Dynamics (MD):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
